

X-ray crystal structure of 2-Bromo-5-nitro-1H-indole analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-nitro-1H-indole**

Cat. No.: **B580400**

[Get Quote](#)

A comparative analysis of the X-ray crystal structures of 2-bromo-1H-indole analogs is presented, offering insights into their molecular geometry and packing. Due to the absence of publicly available crystallographic data for **2-Bromo-5-nitro-1H-indole**, this guide focuses on structurally related bromo-substituted indole derivatives. This information is valuable for researchers and professionals in the field of drug development for understanding structure-activity relationships.

Crystallographic Data Comparison of Bromo-Indole Analogs

The following table summarizes the key crystallographic parameters for two bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs. These compounds, while differing from the target molecule by the absence of a nitro group and the presence of a phenylsulfonyl group at the N1 position, provide the closest available structural information.

Parameter	Analog 1: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole	Analog 2: 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole
Chemical Formula	C ₁₆ H ₁₄ BrNO ₂ S	C ₂₃ H ₁₈ BrNO ₂ S
Formula Weight	379.25	464.36
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	15.1931 (7)	10.1583 (4)
b (Å)	7.6973 (4)	16.5931 (6)
c (Å)	13.9110 (7)	12.3842 (5)
α (°)	90	90
β (°)	108.019 (4)	103.116 (3)
γ (°)	90	90
Volume (Å ³)	1546.01 (13)	2033.42 (14)
Z	4	4
Calculated Density (g/cm ³)	1.629	1.517
R-factor	0.042	0.038

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared analogs are detailed below.

Synthesis of Bromo-Indole Analogs

The synthesis of the bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs involves a multi-step process starting from commercially available indole derivatives. The general procedure includes N-protection with a phenylsulfonyl group, followed by bromination at the desired

position using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Further modifications, such as the introduction of substituents at the 2 or 3 positions, are achieved through standard organic synthesis protocols.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate organic solvent system. Data collection was performed on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) at a controlled temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways

While specific biological data for the structurally characterized bromo-indole analogs is not detailed in the crystallographic study, related 5-nitro-1H-indole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to act as binders to the c-Myc promoter G-quadruplex, a DNA secondary structure that plays a role in the regulation of c-Myc oncogene expression. Downregulation of c-Myc can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a simplified workflow for the screening of such indole derivatives for their anticancer activity.

Workflow for Screening of Indole Analogs as c-Myc Inhibitors

Compound Synthesis & Characterization

Synthesis of 5-Nitro-1H-Indole Analogs

Purification (Chromatography)

Structural Characterization (NMR, MS)

Biophysical & Biochemical Assays

Fluorescence Intercalator Displacement (FID) Assay

Surface Plasmon Resonance (SPR)

Microscale Thermophoresis (MST)

Cell-Based Assays

Cancer Cell Line Culture

Cytotoxicity Assay (MTT/XTT)

c-Myc Gene Expression Analysis (qPCR)

c-Myc Protein Expression (Western Blot)

Hit to Lead

Structure-Activity Relationship (SAR) Studies

Lead Optimization

[Click to download full resolution via product page](#)

Caption: Workflow for anticancer drug screening of indole analogs.

- To cite this document: BenchChem. [X-ray crystal structure of 2-Bromo-5-nitro-1H-indole analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580400#x-ray-crystal-structure-of-2-bromo-5-nitro-1h-indole-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com